Product packaging for (R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol(Cat. No.:CAS No. 1261235-76-0)

(R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol

Cat. No.: B1401144
CAS No.: 1261235-76-0
M. Wt: 195.23 g/mol
InChI Key: SSHJXUNSHLAVKH-SNVBAGLBSA-N
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Description

(R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol is a chiral chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a pyrrolidine ring, a nitrogen-containing heterocycle that is a privileged scaffold in pharmaceuticals, found in 37 FDA-approved drugs . The stereogenic center at the 3-position of the pyrrolidine ring provides a defined three-dimensional structure, which is crucial for achieving selective interactions with enantioselective biological targets like proteins and enzymes . The incorporation of a fluorine atom on the benzyl group is a strategic modification employed to fine-tune the molecule's properties . The primary research value of this compound stems from the synergistic combination of its chiral pyrrolidine core and the fluorinated aromatic moiety. The pyrrolidine ring contributes to a high degree of molecular complexity and three-dimensional coverage, which can lead to improved solubility and better overall drug-like properties compared to flat, aromatic structures . Furthermore, the 2-fluorobenzyl substitution enhances the molecule's metabolic stability by blocking susceptible sites of oxidation, a common application of fluorine in drug design . This combination makes this compound a valuable intermediate for constructing potential bioactive molecules, particularly for discovering new central nervous system (CNS) agents, antidepressants, and antibacterial compounds, where the pyrrolidine scaffold is widely utilized . This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to consult the safety data sheet (SDS) prior to handling and to use appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14FNO B1401144 (R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol CAS No. 1261235-76-0

Properties

IUPAC Name

(3R)-1-[(2-fluorophenyl)methyl]pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c12-11-4-2-1-3-9(11)7-13-6-5-10(14)8-13/h1-4,10,14H,5-8H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHJXUNSHLAVKH-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)CC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzyl bromide and ®-pyrrolidin-3-ol.

    Nucleophilic Substitution: The 2-fluorobenzyl bromide undergoes a nucleophilic substitution reaction with ®-pyrrolidin-3-ol in the presence of a base such as sodium hydride or potassium carbonate.

    Reaction Conditions: The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures (60-80°C) to facilitate the substitution.

Industrial Production Methods

Industrial production methods for ®-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as pyridinium chlorochromate or Dess-Martin periodinane.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride in diethyl ether at 0°C.

    Substitution: Electrophilic aromatic substitution using nitrating agents like nitric acid in sulfuric acid at low temperatures.

Major Products

    Oxidation: Formation of ®-1-(2-Fluoro-benzyl)-pyrrolidin-3-one.

    Reduction: Formation of ®-1-(2-Fluoro-benzyl)-pyrrolidin-3-amine.

    Substitution: Formation of various substituted fluorobenzyl derivatives.

Scientific Research Applications

Chemistry

®-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol is used as a building block in organic synthesis, particularly in the synthesis of chiral compounds and complex molecules.

Biology

In biological research, this compound is used to study the effects of fluorinated compounds on biological systems, including enzyme interactions and metabolic pathways.

Medicine

Industry

In the industrial sector, ®-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol is used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of ®-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances the compound’s binding affinity and selectivity, while the pyrrolidine ring provides structural stability. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Heterocycle Benzyl Substituent Biological Activity/Use Key Reference
This compound Pyrrolidine 2-Fluoro Research chemical (kinase/antiviral)
(R)-1-(3-Chloro-benzyl)-pyrrolidin-3-ol Pyrrolidine 3-Chloro Laboratory use (no reported bioactivity)
(3R)-1-(2-Chloro-3-fluorobenzyl)piperidin-3-ol Piperidine 2-Chloro, 3-Fluoro Unreported (structural analog)
(S)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol Pyrrolidine 2-Fluoro Discontinued (enantiomeric differences)

Key Observations:

  • Substituent Position and Halogen Effects: The 2-fluoro substitution in the target compound contrasts with the 3-chloro substituent in (R)-1-(3-Chloro-benzyl)-pyrrolidin-3-ol. Fluorine’s electronegativity and smaller atomic radius may improve metabolic stability compared to chlorine, which introduces steric bulk and alters electronic properties .
  • Piperidine derivatives are often explored for enhanced bioavailability .
  • Enantiomeric Differences: The discontinued (S)-enantiomer () suggests that stereochemistry significantly impacts utility, possibly due to reduced efficacy or adverse effects in the S-form compared to the R-enantiomer.

Research Findings and Data Gaps

  • Biological Data: No direct activity data for this compound are reported in the provided evidence. However, structural parallels to antiviral and kinase-targeting compounds suggest plausible therapeutic avenues .
  • Safety Profile: Safety data for the 3-chloro analog () indicate standard laboratory precautions, but the fluorine-substituted compound’s toxicity remains uncharacterized .

Biological Activity

(R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol is a chiral compound characterized by a pyrrolidine ring with a hydroxyl group at the 3-position and a 2-fluorobenzyl substituent. Its unique structure suggests significant potential in various biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on enzyme inhibition, receptor binding, and potential therapeutic applications.

  • Molecular Formula : C₁₁H₁₄FNO
  • Molecular Weight : 195.24 g/mol

The presence of the hydroxyl group enhances its interaction with biological targets, which is crucial for its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Enzyme Inhibition : Preliminary studies suggest it may inhibit specific enzymes, potentially impacting metabolic pathways related to neurological disorders.
  • Receptor Binding : Its structural similarity to other biologically active compounds implies it may interact with various receptors, enhancing its therapeutic potential.

Table 1: Summary of Biological Activities

Activity TypeDescription
Enzyme InhibitionPotential inhibition of key metabolic enzymes involved in neurological functions.
Receptor BindingPossible interactions with neurotransmitter receptors affecting CNS activity.
Therapeutic PotentialInvestigated for applications in treating neurological disorders and other conditions.

The mechanism of action for this compound is still under investigation. However, its ability to bind selectively to enzyme active sites and receptor sites suggests that it may modulate signaling pathways associated with various diseases.

Case Studies and Research Findings

  • Enzyme Inhibition Studies : Initial studies have shown that this compound may inhibit enzymes critical for neurotransmitter metabolism. For instance, similar compounds have demonstrated inhibitory effects on poly(ADP-ribose) polymerase (PARP), which is significant in cancer therapy.
  • Receptor Interaction : A study highlighted that compounds with similar structures showed high selectivity for cannabinoid type-1 (CB1) receptors, indicating that this compound might also exhibit similar binding affinities . This could lead to potential therapeutic applications in pain management and appetite regulation.
  • Pharmacokinetics : Research into the absorption, distribution, metabolism, and excretion (ADME) profile of related pyrrolidine compounds suggests that this compound may possess favorable pharmacokinetic properties, enhancing its viability as a drug candidate .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds can provide insights into its potential advantages.

Table 2: Comparison with Similar Compounds

CompoundStructure FeaturesReported Activities
This compoundHydroxyl group at C3; Fluorobenzyl groupEnzyme inhibition; Receptor binding
(S)-1-(2-Chloro-6-fluoro-benzyl)-pyrrolidin-3-olHydroxyl group; Chloro and fluoro groupsAnticancer properties; Enzyme inhibition
Pyrrolidine derivativesVarying substitutionsAntimicrobial; Antiviral; Anticancer

Q & A

Basic Question: What are the common synthetic routes for (R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol, and how are reaction conditions optimized?

Answer:
The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 2-fluorobenzyl halides with pyrrolidin-3-ol derivatives under reflux in polar aprotic solvents like DMF or acetonitrile. Key parameters include:

  • Temperature control : Elevated temperatures (e.g., 150°C in DMF) accelerate reactivity but require monitoring via TLC to avoid side products .
  • Chiral resolution : Use of chiral auxiliaries or enzymatic methods to achieve the (R)-enantiomer, as described in enantioselective synthesis protocols for related pyrrolidine derivatives .
  • Purification : Column chromatography or recrystallization to isolate the product, with yields optimized by adjusting stoichiometry and reaction time .

Advanced Question: How can enantiomeric purity be ensured during synthesis, and what analytical methods validate stereochemical integrity?

Answer:
Enantiomeric purity is critical for biological activity. Methodologies include:

  • Chiral chromatography : Employing columns with chiral stationary phases (e.g., amylose-based) to separate enantiomers .
  • Spectroscopic validation : 19F^{19}\text{F} NMR or circular dichroism (CD) to confirm the (R)-configuration. X-ray crystallography of derivatives (e.g., hydrochloride salts) provides definitive structural proof .
  • Reaction design : Asymmetric catalysis using transition metal complexes or organocatalysts to favor the desired enantiomer, as demonstrated in structurally related azetidine-pyrrolidine hybrids .

Basic Question: What spectroscopic techniques are used to characterize this compound?

Answer:

  • NMR spectroscopy : 1H^1\text{H} and 13C^{13}\text{C} NMR identify backbone protons and carbons. The fluorine atom’s deshielding effect in 19F^{19}\text{F} NMR confirms substitution at the benzyl position .
  • IR spectroscopy : Hydroxyl (-OH) stretches (~3200–3600 cm1^{-1}) and C-F vibrations (~1100–1250 cm1^{-1}) validate functional groups .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C11H14FNO\text{C}_{11}\text{H}_{14}\text{FNO}) and fragmentation patterns .

Advanced Question: How can conflicting biological activity data from structural analogs be reconciled in mechanism-of-action studies?

Answer:
Discrepancies often arise from minor structural variations. Strategies include:

  • Comparative docking studies : Modeling interactions with targets (e.g., neurotransmitter receptors) to identify critical binding residues. Fluorine’s electronegativity in the 2-fluoro-benzyl group may enhance affinity compared to non-fluorinated analogs .
  • Pharmacophore mapping : Overlaying active and inactive analogs to pinpoint functional group requirements. For example, the hydroxyl group’s position on pyrrolidine influences hydrogen bonding with enzymes like cyclooxygenase (COX) .
  • In vitro assays : Dose-response curves and selectivity panels to differentiate off-target effects, as seen in studies of similar pyrrolidine derivatives .

Basic Question: What are the primary pharmacological applications of this compound?

Answer:

  • Neuropharmacology : Acts as a precursor for dopamine receptor ligands, leveraging the pyrrolidine scaffold’s affinity for CNS targets .
  • Antimicrobial agents : Fluorinated benzyl groups enhance membrane penetration, as observed in analogs with activity against Mycobacterium tuberculosis .
  • Enzyme inhibition : Potential COX-2 inhibition due to structural similarity to anti-inflammatory pyrrolidine derivatives .

Advanced Question: How can metabolic stability and bioavailability be improved through structural modifications?

Answer:

  • Fluorine substitution : The 2-fluoro-benzyl group increases lipophilicity and resistance to oxidative metabolism, as demonstrated in pharmacokinetic studies of fluorinated pyrrolidines .
  • Prodrug strategies : Esterification of the hydroxyl group to enhance absorption, followed by enzymatic cleavage in vivo .
  • Salt formation : Hydrochloride salts improve aqueous solubility without altering biological activity, as shown in azetidine-pyrrolidine hybrids .

Advanced Question: How are reaction pathways and intermediates analyzed in mechanistic studies of this compound?

Answer:

  • Isotopic labeling : 18O^{18}\text{O} tracing to track hydroxyl group participation in reactions .
  • Kinetic studies : Monitoring substituent effects on reaction rates (e.g., fluorine’s electron-withdrawing impact on nucleophilic substitution) .
  • Computational modeling : DFT calculations to predict transition states in enantioselective syntheses, validated by experimental data .

Basic Question: What are the key considerations for handling and storing this compound in laboratory settings?

Answer:

  • Storage : Under inert atmosphere (argon) at –20°C to prevent oxidation of the hydroxyl group .
  • Solubility : Use polar aprotic solvents (e.g., DMSO) for biological assays; avoid aqueous buffers unless stabilized as a salt .
  • Safety : PPE (gloves, goggles) required due to potential irritancy, as indicated in SDS guidelines for pyrrolidine derivatives .

Advanced Question: How do structural analogs of this compound inform structure-activity relationship (SAR) studies?

Answer:

  • Core modifications : Replacing pyrrolidine with azetidine reduces ring strain, altering binding kinetics to G-protein-coupled receptors .
  • Substituent effects : Chloro or methyl groups at the benzyl position decrease solubility but enhance target affinity, as seen in pyridazine-pyrrolidine hybrids .
  • Stereochemistry : The (S)-enantiomer of related compounds shows divergent biological profiles, emphasizing the need for enantiopure synthesis .

Advanced Question: What methodologies address contradictions in reported biological efficacy across studies?

Answer:

  • Meta-analysis : Aggregating data from multiple assays (e.g., IC50_{50} values in enzyme inhibition) to identify outliers .
  • Orthogonal validation : Cross-testing in independent labs using standardized protocols (e.g., fixed cell lines for receptor binding assays) .
  • Batch variability checks : Purity analysis (HPLC ≥95%) to rule out impurities as confounding factors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol
Reactant of Route 2
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(R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol

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